![molecular formula C9H13BrF2N2O B2605491 4-bromo-1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856089-18-3](/img/structure/B2605491.png)
4-bromo-1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole, also known as DFP-10825, is a pyrazole-based compound used in scientific research. It has gained attention due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, studies have suggested that it may act through the inhibition of various enzymes and pathways involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-bromo-1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of many diseases. It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
4-bromo-1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is a potent and selective compound that can be easily synthesized and purified. It has also been shown to have low toxicity and good pharmacokinetic properties. However, its limitations include its limited solubility in water and its high cost.
Future Directions
4-bromo-1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has several potential future directions for scientific research. It could be further investigated for its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It could also be studied for its potential use in combination with other drugs to enhance their efficacy. Additionally, further research could be conducted to elucidate its mechanism of action and identify potential targets for drug development.
Conclusion:
In conclusion, 4-bromo-1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole is a pyrazole-based compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop it into a viable therapeutic agent.
Synthesis Methods
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole involves a multi-step process that includes the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethylamine, followed by the reaction with isopropoxymethyl chloride. The final product is obtained after purification using column chromatography. The purity of the compound is determined by HPLC and NMR spectroscopy.
Scientific Research Applications
4-bromo-1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-5-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-6(2)15-5-8-7(10)3-13-14(8)4-9(11)12/h3,6,9H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRALMBFFWUHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1CC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole |
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